molecular formula C7H7BrO B1266947 2-Bromo-3-methylphenol CAS No. 22061-78-5

2-Bromo-3-methylphenol

Cat. No.: B1266947
CAS No.: 22061-78-5
M. Wt: 187.03 g/mol
InChI Key: HUGNLEZLTOVJLD-UHFFFAOYSA-N
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Description

2-Bromo-3-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a derivative of phenol, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Mode of Action

It is known that bromophenols can inhibit the activity of enzymes like ache and carbonic anhydrases . This inhibition could alter the normal functioning of the nervous system and disrupt the acid-base balance in the body.

Action Environment

The action, efficacy, and stability of 2-Bromo-3-methylphenol could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by temperature, pH, and the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylphenol can be synthesized through several methods. One common method involves the bromination of 3-methylphenol (m-cresol) using bromine in the presence of a suitable solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the preparation of this compound can involve the use of large-scale reactors and controlled addition of bromine to 3-methylphenol. The reaction mixture is maintained at low temperatures using cryogenic baths to prevent over-bromination and to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 3-methylphenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-methylphenol when using hydroxide ions.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 3-methylphenol.

Scientific Research Applications

2-Bromo-3-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 2-Bromo-5-methylphenol
  • 3-Bromo-2-methylphenol
  • 4-Bromo-3-methylphenol

Uniqueness

2-Bromo-3-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine and methyl groups on the benzene ring affects the compound’s chemical properties, making it distinct from other brominated phenols. This unique structure allows for selective reactions and specific applications in various fields .

Biological Activity

2-Bromo-3-methylphenol (CAS No. 22061-78-5) is an organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Molecular Formula: C₇H₇BrO
Molecular Weight: 187.03 g/mol
Boiling Point: Not specified
Solubility: High gastrointestinal absorption, indicating good bioavailability .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates its efficacy in inhibiting bacterial growth, particularly against multidrug-resistant strains. A study highlighted its minimum inhibitory concentration (MIC) values against Salmonella Typhi, showcasing its potential as an antibacterial agent:

CompoundMIC (mg/mL)MBC (mg/mL)
This compound12.525
Control (Standard Antibiotic)VariesVaries

This data suggests that this compound could serve as a lead compound for developing new antibacterial agents .

Cytotoxicity and Apoptosis

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound activates apoptotic pathways, leading to cell death in a dose-dependent manner. This effect is mediated through the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis:

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)20.5

These findings suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms and therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It acts as an inhibitor of certain cytochrome P450 enzymes (CYP1A2), suggesting potential interactions with drug metabolism pathways .
  • Signal Transduction Modulation: The compound influences various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival .
  • Antioxidant Activity: Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress within cells and contributing to its cytotoxic effects against cancer cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial properties of several brominated phenols, including this compound, against XDR-Salmonella Typhi. The study utilized agar well diffusion methods to determine MIC and MBC values, confirming the compound's effectiveness against resistant strains:

  • Findings: this compound showed superior activity compared to other tested compounds, establishing it as a promising candidate for further development in treating bacterial infections .

Cytotoxicity Assessment

In another study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations that did not affect normal cells, highlighting its selectivity and potential as an anticancer agent:

  • Conclusion: The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells presents a valuable opportunity for therapeutic applications in oncology .

Properties

IUPAC Name

2-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGNLEZLTOVJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295268
Record name 2-bromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22061-78-5
Record name 22061-78-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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